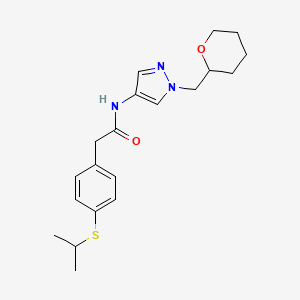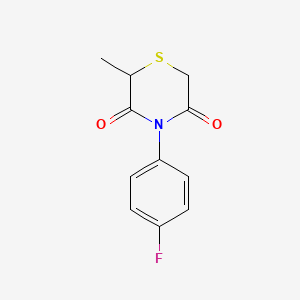
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a phenyl ring substituted with an isopropylthio group, a pyrazole ring, and a tetrahydropyran moiety
Méthodes De Préparation
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the key intermediates, such as the isopropylthio-substituted phenyl compound and the pyrazole derivative. These intermediates are then coupled under controlled conditions to form the final product.
-
Synthetic Route
Step 1: Synthesis of 4-(isopropylthio)phenyl derivative.
Step 2: Preparation of the pyrazole intermediate.
Step 3: Coupling of the intermediates to form the final compound.
-
Reaction Conditions
- The reactions often require the use of catalysts, such as palladium or copper, to facilitate the coupling process.
- Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
- Temperature control is crucial, with reactions typically conducted at elevated temperatures to ensure complete conversion of the reactants.
-
Industrial Production
- Scaling up the synthesis for industrial production involves optimizing the reaction conditions to maximize yield and purity.
- Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation
- The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- The pyrazole ring may also undergo oxidation under strong conditions, leading to the formation of pyrazole N-oxides.
-
Reduction
- Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
- The reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.
-
Substitution
- The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
- The pyrazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Applications De Recherche Scientifique
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of bioactive compounds for pharmaceutical research.
-
Medicine
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its interactions with biological targets, such as enzymes and receptors.
-
Industry
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Employed in the synthesis of specialty chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, altering their activity and affecting metabolic pathways.
- It can bind to receptors, modulating signal transduction processes.
-
Pathways Involved
- The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cellular metabolism.
- Its interaction with oxidative stress pathways may contribute to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- Compounds with similar structural features, such as other pyrazole derivatives or phenylacetamides.
- Molecules with isopropylthio or tetrahydropyran moieties.
-
Uniqueness
- The combination of the isopropylthio group, pyrazole ring, and tetrahydropyran moiety in a single molecule is unique.
- This structural diversity contributes to its distinct chemical reactivity and potential applications.
Propriétés
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-15(2)26-19-8-6-16(7-9-19)11-20(24)22-17-12-21-23(13-17)14-18-5-3-4-10-25-18/h6-9,12-13,15,18H,3-5,10-11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARWXOISRBNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2437992.png)



![2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium](/img/new.no-structure.jpg)
![N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2438001.png)

![1-[4-(4-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2438005.png)



![(2-Chloropyridin-3-yl)-[5-(dimethylamino)-3,4-dihydro-2H-1,6-naphthyridin-1-yl]methanone](/img/structure/B2438011.png)


